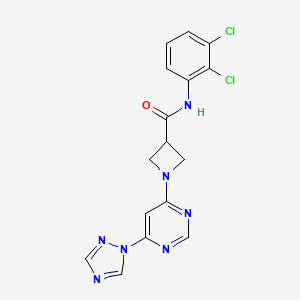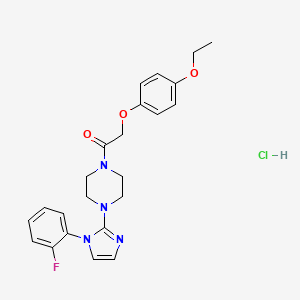
5,5-Dichloropenta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dichloropenta-2,4-dienoic acid is a chemical compound with the molecular formula C5H4Cl2O2 . It has a molecular weight of 166.99 .
Chemical Reactions Analysis
5,5-Dichloropenta-2,4-dienal, a related compound, has been reported to react with acetone cyanohydrin (ACH) in the presence of triethylamine . The reaction of 5-phenylpenta-2,4-dienoic acid with benzene in CF3SO3H, depending on the reaction conditions, gives three products, namely, 5,5-diphenylpent-2-enoic acid and tetralone and indanone derivatives .科学的研究の応用
Global Trends and Research Gaps in 2,4-D Herbicide Toxicity
The analysis of global trends in the study of 2,4-D herbicide toxicity reveals the rapid advancement of research in this area. The USA leads in publications and centrality, followed by Canada and China. Research has primarily focused on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones. Molecular biology, gene expression, and pesticide degradation studies are identified as future research areas. The scientometric approach provides a quantitative visualization and summary of the development in this field, identifying global trends and research gaps (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact and Toxicology of 2,4-D Herbicide
The environmental fate and behavior of 2,4-D, along with its ecotoxicological effects on aquatic life, plants, and humans, are critically evaluated. The presence of 2,4-D in the environment, especially in regions with high usage, poses potential lethal effects on non-target organisms. The review emphasizes the need for local mitigation strategies and further exploration of 2,4-D's fate, accumulation, and continuous low-level exposure impacts to inform new regulations and policies (Islam et al., 2017).
Advanced Oxidation Processes for 2,4-D Degradation
This review provides an overview of the physicochemical characteristics, environmental and human health impacts of 2,4-D, and the efficiency of different advanced oxidation processes (AOPs) in degrading this organic compound. A comparison of operation conditions, efficiencies, and intermediaries of various AOPs such as ozonation, photocatalysis, photo-Fenton, and electrochemical processes is presented. The review aids in selecting viable operational conditions and obtaining optimal efficiencies for the degradation of 2,4-D in wastewater treatment (Girón-Navarro et al., 2021).
Herbicide Behavior and Microbial Biodegradation
The review focuses on the characteristics of herbicides based on 2,4-D, its role in the degradation of the environment, and the role of microorganisms in its degradation. The presence of 2,4-dichlorophenol (2,4-DCP) as a main degradation metabolite is emphasized. Microbial remediation processes are highlighted as advantageous in avoiding environmental pollution and safeguarding public health (Magnoli et al., 2020).
2,4-D Sorption to Soil, Organic Matter, and Minerals
This review compiles data from 2,4-D sorption experiments to understand its interaction with soil, organic matter, and minerals. Parameters characterizing the soils, solutions, or experimental procedures are compiled, and the review suggests rationalizing 2,4-D sorption based on soil parameters and sorption coefficients measured independently for specific materials. The role of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides is emphasized (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The safety data sheet for a related compound, 2,5-Dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2E)-5,5-dichloropenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIUDVEVWAORP-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dichloropenta-2,4-dienoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)
![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)
![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)
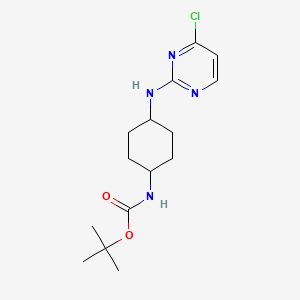
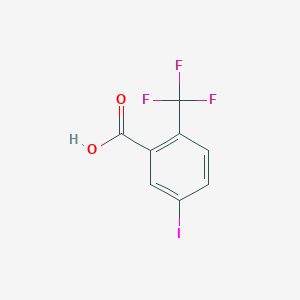
![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)
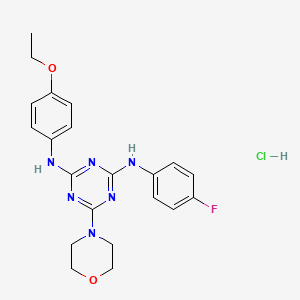
![N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2711004.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)
